molecular formula C6H8ClN3O B15372119 2-[(4-Chloro-2-pyrimidinyl)amino]ethanol

2-[(4-Chloro-2-pyrimidinyl)amino]ethanol

Cat. No.: B15372119
M. Wt: 173.60 g/mol
InChI Key: QDCFSQWDIJPVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-2-pyrimidinyl)amino]ethanol (molecular formula: C₇H₁₀ClN₃O) is a pyrimidine derivative functionalized with an ethanolamine moiety. Its structure includes a 4-chloro-pyrimidinyl group linked to an aminoethanol chain, as evidenced by its SMILES notation: CN(CCO)C1=NC=CC(=N1)Cl .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-[(4-chloropyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C6H8ClN3O/c7-5-1-2-8-6(10-5)9-3-4-11/h1-2,11H,3-4H2,(H,8,9,10)

InChI Key

QDCFSQWDIJPVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)NCCO

Origin of Product

United States

Comparison with Similar Compounds

2-[(4-Chloro-2-pyrimidinyl)amino]ethanol vs. tert-Butyl 2-[(4-Chloro-2-pyrimidinyl)amino]ethylcarbamate

  • Structural Differences: The tert-butyl carbamate derivative (C₁₁H₁₇ClN₄O₂, MW: 272.74) replaces the hydroxyl group of ethanol with a carbamate-protected amine, enhancing lipophilicity .

2-[(4-Chloro-2-pyrimidinyl)amino]ethanol vs. 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol

  • Structural Differences : The latter (C₁₆H₁₉ClN₂O₂, MW: 306.79) incorporates a benzyl group and a pyridyl ring, increasing molecular complexity .
  • Functional Implications : The benzyl group may enhance binding to hydrophobic targets, while the pyridyl moiety could modulate electronic properties for improved receptor interaction .

Pyrimidine Derivatives with Heterocyclic Modifications

2-[(4-Chloro-2-pyrimidinyl)amino]ethanol vs. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile

  • Structural Differences: The benzonitrile derivative (C₁₁H₇ClN₄, MW: 230.65) replaces ethanolamine with a cyano-substituted benzene ring .
  • Functional Implications: The cyano group may enhance binding to enzymes like kinases or viral proteases, as seen in antiviral intermediates .

2-[(4-Chloro-2-pyrimidinyl)amino]ethanol vs. 3-(4-Chloro-pyrimidin-2-yl)-1H-indole

  • Structural Differences: The indole-containing compound (C₁₂H₈ClN₃, MW: 229.67) replaces ethanolamine with an indole ring .
  • Functional Implications : Indole’s aromaticity and hydrogen-bonding capacity may improve pharmacokinetic properties, such as blood-brain barrier penetration .

Key Observations :

  • The target compound’s synthesis likely parallels methods for similar pyrimidine-ethanolamine derivatives, such as nucleophilic substitution between chloro-pyrimidines and ethanolamine under basic conditions .
  • Microwave irradiation and palladium catalysis (e.g., in and ) improve reaction efficiency for complex pyrimidine derivatives .

Q & A

Q. How can computational models predict thermodynamic properties (e.g., vaporization enthalpy) for scale-up processes?

  • Methodology : Apply group-contribution methods (e.g., "centerpiece" approach) to estimate vaporization enthalpies. Validate predictions with experimental DSC data. For 2-[(4-Chloro-2-pyrimidinyl)amino]ethanol, calculated Δvap_{vap}H ≈ 65–70 kJ/mol aligns with analogs like 2-(benzylamino)ethanol .

Q. What are the challenges in enantiomeric resolution, and how can chiral auxiliaries improve synthesis?

  • Methodology : The ethanolamine moiety can form diastereomers with chiral acids (e.g., tartaric acid). Use chiral HPLC (Chiralpak AD-H column) or SFC for separation. Alternatively, synthesize enantiopure intermediates via asymmetric catalysis (e.g., Ru-BINAP complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.